molecular formula C19H14ClFN6O2S B2704254 N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-04-2

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2704254
CAS No.: 863460-04-2
M. Wt: 444.87
InChI Key: WAELAUDMHIMNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H14ClFN6O2S and its molecular weight is 444.87. The purity is usually 95%.
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Scientific Research Applications

Radioligand Imaging and PET

Compounds within the pyrazolo[1,5-a]pyrimidineacetamides series, designed with fluorine atoms allowing for fluorine-18 labeling, have been used for in vivo imaging using positron emission tomography (PET). Such compounds, notably DPA-714, serve as selective radioligands for imaging the translocator protein (18 kDa), highlighting their importance in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).

Anticancer and Antimicrobial Applications

Modification of certain acetamide compounds, by replacing the acetamide group with alkylurea, has led to the synthesis of derivatives with potent antiproliferative activities against cancer cell lines and reduced toxicity. These findings suggest their potential as effective anticancer agents (Wang et al., 2015). Additionally, enaminones used as building blocks for substituted pyrazoles have shown antitumor and antimicrobial activities, offering insights into the development of new therapeutic agents (Riyadh, 2011).

Insecticidal Activity

Novel heterocycles incorporating a thiadiazole moiety have been assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis, indicating their potential use in agricultural pest control (Fadda et al., 2017).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6O2S/c1-29-15-7-2-11(20)8-14(15)24-16(28)9-30-19-17-18(22-10-23-19)27(26-25-17)13-5-3-12(21)4-6-13/h2-8,10H,9H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAELAUDMHIMNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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